2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

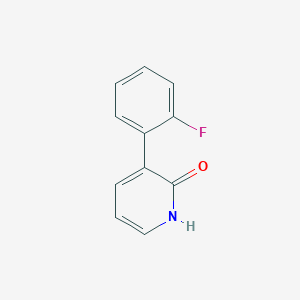

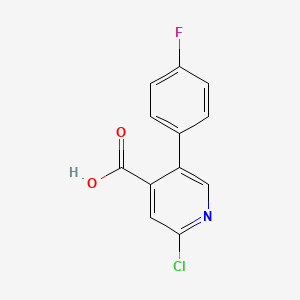

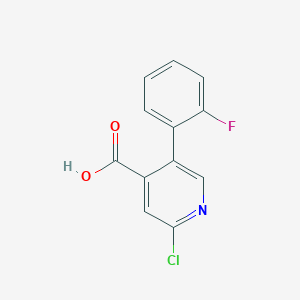

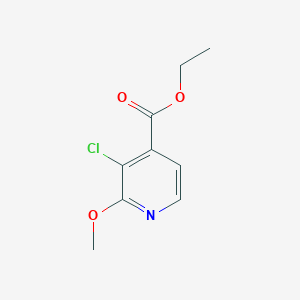

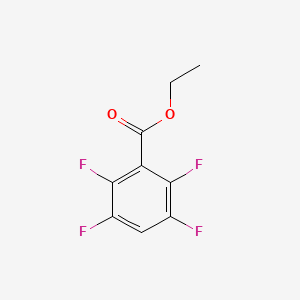

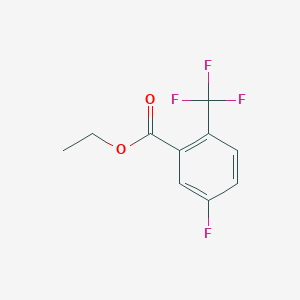

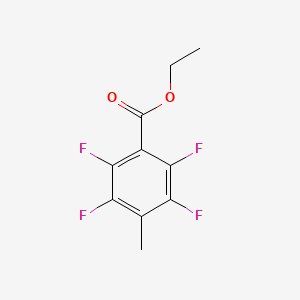

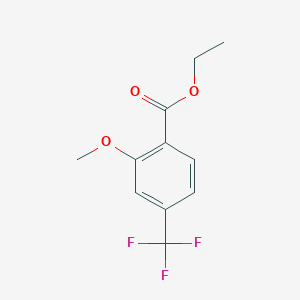

“2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula C9H7F3O3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” consists of a benzene ring substituted with a methoxy group (OCH3), a trifluoromethyl group (CF3), and a carboxylic acid group (COOH) . The presence of these functional groups can significantly influence the chemical properties of the compound .Chemical Reactions Analysis

“2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” can participate in various chemical reactions due to the presence of the reactive functional groups . For instance, it can undergo reactions typical for carboxylic acids, such as esterification and decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” are influenced by its molecular structure . For instance, it has a molecular weight of 220.15 . Its density is approximately 1.4 g/cm3, and it has a boiling point of about 275.7°C at 760 mmHg . The compound also has a flash point of 120.5°C .Mécanisme D'action

Target of Action

It’s known that esters, such as this compound, often target enzymes or receptors in the body, modifying their activity .

Mode of Action

Esters are known to undergo hydrolysis in the body, a reaction facilitated by esterases, a class of enzymes . This process breaks the ester down into an alcohol and a carboxylic acid, which can then interact with various biological targets .

Biochemical Pathways

The hydrolysis products of esters can participate in various biochemical pathways, depending on their structure and the specific targets they interact with .

Pharmacokinetics

Some general properties can be inferred from its chemical structure . The compound has a molecular weight of 220.15 Da , which is within the range that allows for good absorption and distribution in the body. Its LogP value is 3.19 , suggesting it has balanced hydrophilic and lipophilic properties, which is favorable for crossing biological membranes. The compound’s water solubility is estimated to be 216.9 mg/L at 25°C , which could influence its distribution and excretion.

Result of Action

The hydrolysis products of esters can have various effects depending on their specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of 2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .

Avantages Et Limitations Des Expériences En Laboratoire

2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% is a versatile compound that is widely used in various scientific experiments. It has several advantages for use in laboratory experiments, such as its low cost, its low toxicity, and its high solubility in aqueous solutions. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation.

However, there are some limitations to the use of 2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% in laboratory experiments. It is not as reactive as some other compounds, such as acetic anhydride, and it is not as soluble in organic solvents, such as dichloromethane. Additionally, it is not as volatile as some other compounds, such as ethyl acetate, and it is more difficult to purify and isolate.

Orientations Futures

The use of 2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% in scientific research is expected to continue to grow in the future. Potential future directions include its use in the synthesis of new drugs, in the development of new analytical techniques, in the study of enzymes and proteins, and in the study of biochemical and physiological processes. Additionally, it may be used in the development of new catalysts and in the development of new materials. Finally, it may be used in the development of new methods for the purification and isolation of compounds.

Méthodes De Synthèse

2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% can be synthesized through a reaction between 2-methoxy-4-trifluoromethyl-benzoic acid and ethanol. The reaction is conducted in a two-phase system composed of aqueous and organic phases. The aqueous phase is composed of aqueous sodium hydroxide, and the organic phase is composed of the reactants, 2-methoxy-4-trifluoromethyl-benzoic acid and ethanol. The reaction is performed at room temperature and is catalyzed by an acid, such as sulfuric acid. The product is then isolated by extraction with ether or other solvents and purified by distillation.

Applications De Recherche Scientifique

2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% is used in various scientific research applications, such as in the synthesis of drugs, in the study of enzymes and proteins, and in the development of analytical techniques. It is used in the synthesis of drugs, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. It is also used in the study of enzymes and proteins, such as in the study of the structure and function of enzymes, in the study of protein folding, and in the study of protein-protein interactions. Additionally, it is used in the development of analytical techniques, such as in the development of chromatographic techniques, such as high-performance liquid chromatography (HPLC), and in the development of mass spectrometry techniques.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-methoxy-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-3-17-10(15)8-5-4-7(11(12,13)14)6-9(8)16-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKSADHUBOYOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.